Aspartame Hydrochloride

Description

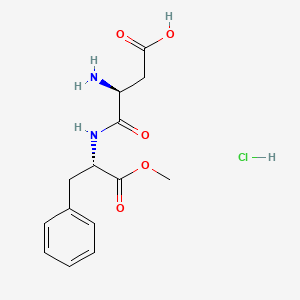

Structure

3D Structure of Parent

Properties

CAS No. |

5910-52-1 |

|---|---|

Molecular Formula |

C14H19ClN2O5 |

Molecular Weight |

330.76 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride |

InChI |

InChI=1S/C14H18N2O5.ClH/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18;/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18);1H/t10-,11-;/m0./s1 |

InChI Key |

AAQFSZFQCXLMNT-ACMTZBLWSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N.Cl |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Aspartame Hydrochloride

Chemo-Enzymatic Approaches to Aspartame (B1666099) Hydrochloride Synthesis

Chemo-enzymatic synthesis represents a powerful strategy that combines the high selectivity of enzymatic catalysis with the versatility of chemical transformations. This hybrid approach has been effectively applied to the synthesis of aspartame hydrochloride, offering advantages in terms of reaction specificity and yield.

A notable industrial route involves a two-step process that begins with an enzymatic reaction followed by a chemical transformation. acs.orgacs.orgnih.govdntb.gov.ua In the first step, α-L-aspartyl-L-phenylalanine β-methyl ester is produced from L-aspartic acid dimethyl ester and L-phenylalanine. This reaction is catalyzed by the enzyme α-amino acid ester acyl transferase. acs.orgacs.orgnih.govdntb.gov.ua The subsequent step involves the chemical conversion of the resulting dipeptide ester into α-L-aspartyl-L-phenylalanine methyl ester hydrochloride (this compound). acs.orgacs.orgnih.govdntb.gov.ua This is achieved in an aqueous solution containing methanol (B129727) and hydrochloric acid. acs.orgacs.orgnih.govdntb.gov.ua

Optimization of Enzymatic Catalysis Conditions in Aspartame Precursor Formation

The enzymatic synthesis of aspartame precursors, such as N-(benzyloxycarbonyl)-α-L-aspartyl-L-phenylalanine methyl ester (Z-aspartame), has been extensively studied, with a focus on optimizing reaction conditions to maximize yield and efficiency. The enzyme thermolysin is widely used for this purpose. nih.govnih.gov The optimization of various parameters, including temperature, pH, substrate concentration, and the nature of the solvent, is crucial for the successful implementation of this enzymatic step.

Studies have investigated the kinetics of thermolysin-catalyzed synthesis of Z-aspartame in aqueous systems, examining the effects of substrate concentration, reaction temperature, and pH. The use of organic solvents or ionic liquids has also been explored to shift the reaction equilibrium towards synthesis and enhance enzyme stability. researchgate.netdss.go.thnih.gov For instance, the synthesis of Z-aspartame has been successfully carried out in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BP6), an ionic liquid, demonstrating competitive reaction rates and high enzyme stability. researchgate.netdss.go.thnih.gov

The table below summarizes the findings from a study on the effect of different organic solvents on the initial reaction rate of Z-aspartame synthesis catalyzed by thermolysin.

| Organic Solvent | Initial Rate (nmol min⁻¹ mg⁻¹) |

| tert-Amyl alcohol | 6.26 |

| Ethyl acetate | 3.49 |

| Ethanol | 1.35 |

| 1-Butyl-3-methylimidazolium hexafluorophosphate (BP6) | 1.2 |

This table presents data on the initial rates of thermolysin-catalyzed Z-aspartame synthesis in various solvents, highlighting the influence of the reaction medium on enzyme activity. dss.go.th

Furthermore, immobilization of thermolysin on various supports has been shown to improve its stability and reusability. nih.govnih.govjmb.or.kr For example, thermolysin entrapped in polyurethane has been used for the synthesis of α-Z-L-aspartyl-L-phenylalanine methyl ester in water-saturated ethyl acetate, achieving a 94% conversion. nih.gov

Integration of Chemical Transformations with Enzymatic Steps

A key aspect of chemo-enzymatic strategies is the seamless integration of enzymatic and chemical steps. In the context of this compound synthesis, this involves the enzymatic formation of a protected dipeptide precursor, followed by a chemical step for deprotection and conversion to the final hydrochloride salt.

One established chemo-enzymatic route involves the thermolysin-catalyzed condensation of N-protected L-aspartic acid (such as Z-L-Asp) and L-phenylalanine methyl ester to form the protected dipeptide precursor. researchgate.net This is followed by a chemical deprotection step, typically catalytic hydrogenation, to remove the protecting group and yield aspartame. nih.gov To obtain this compound, the final product can be treated with hydrochloric acid.

Another innovative approach combines the enzymatic synthesis of α-L-aspartyl-L-phenylalanine β-methyl ester with a subsequent chemical transformation. acs.orgnih.gov This chemical step utilizes methanol and HCl in an aqueous solution to convert the β-methyl ester to the desired α-L-aspartyl-L-phenylalanine methyl ester hydrochloride. acs.orgnih.gov This integrated process provides an efficient pathway for the industrial production of this compound. acs.orgnih.gov

Solid-Phase Peptide Synthesis Techniques and Adaptations for this compound Analogs

Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the synthesis of peptides and their analogs. acs.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. nih.gov The major advantage of SPPS is the ease of purification, as excess reagents and by-products can be removed by simple filtration. acs.org

SPPS has been successfully employed for the laboratory-scale synthesis of aspartame analogs. acs.org The "tea bag" methodology, a form of simultaneous multiple peptide synthesis, allows for the parallel synthesis of a library of related dipeptides. acs.org This method utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the temporary protection of the α-amino group. acs.org For instance, analogs such as H-Asp-Phe-NH₂, H-d-Asp-Phe-NH₂, and H-Glu-Phe-NH₂ have been synthesized on a Rink amide MBHA resin. acs.org

The synthesis of silicon-containing analogs of aspartame has also been achieved through a multi-step process that can be adapted to solid-phase techniques. acs.org These syntheses involve the coupling of protected amino acid derivatives, followed by deprotection steps to yield the final dipeptide analogs. acs.org

Solution-Phase Synthesis Optimization Strategies for this compound

Solution-phase synthesis remains a relevant and scalable method for the production of dipeptides like aspartame. Optimization of this approach focuses on improving reaction yields, minimizing side reactions, and simplifying purification procedures.

One strategy involves the use of coupling reagents to facilitate the formation of the peptide bond between the protected aspartic acid and phenylalanine methyl ester. The choice of protecting groups and coupling reagents is critical to prevent racemization and other side reactions. The development of biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent has shown promise in preventing racemization during peptide bond formation in solution-phase synthesis. mdpi.com

A patented process for producing α-L-aspartyl-L-phenylalanine methyl ester in high yield involves several optimized steps in solution. google.com This process includes the esterification of L-phenylalanine with methanol, coupling with N-formyl-L-aspartic anhydride, deformylation, and crystallization of the final product as the hydrochloride salt. google.com Another process describes the hydrolysis of an aspartyl ester hydrochloride to selectively remove the methyl ester with minimal peptide bond cleavage by the addition of hydrochloric acid and heating. google.com

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, from the formation of the peptide bond to the removal of protecting groups. Both homogeneous and heterogeneous catalysts are employed to enhance reaction rates and selectivity.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. google.com In the context of this compound synthesis, homogeneous catalysts are primarily used in the deprotection steps of protected dipeptide precursors.

Palladium-based homogeneous catalysts are widely used for the removal of protecting groups such as the benzyloxycarbonyl (Cbz or Z) group and allyl-based protecting groups (Alloc and OAllyl). google.comnih.gov For example, the deprotection of Z-aspartame is typically achieved by catalytic hydrogenation using a palladium catalyst. nih.gov Similarly, Pd(PPh₃)₄ is used for the removal of Alloc and OAllyl protecting groups, often in the presence of a scavenger like phenylsilane. nih.gov Microwave-assisted deprotection using a homogeneous palladium catalyst has been shown to significantly reduce reaction times. nih.gov

A tandem deprotection/coupling sequence for solution-phase peptide synthesis in water has been developed using micellar catalysis. greentech.fr This process utilizes a palladium catalyst for the deprotection of the Cbz group, followed by a coupling reaction to form the peptide bond. greentech.fr Such integrated catalytic systems streamline the synthesis process and enhance its efficiency. greentech.fr

Heterogeneous Catalysis Investigations

The exploration of heterogeneous catalysts in peptide synthesis, a cornerstone of aspartame production, offers significant advantages, including catalyst recyclability, simplified product purification, and enhanced stability. Research in this area for aspartame and related dipeptides has focused on two main fronts: the formation of the peptide bond and the esterification of the C-terminal amino acid.

Metal-Organic Frameworks (MOFs) for Peptide Bond Formation:

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) have emerged as promising heterogeneous catalysts for peptide bond formation. These materials possess a high density of Lewis acid sites within a porous structure, facilitating the condensation reaction between a protected aspartic acid and phenylalanine methyl ester. The catalytic cycle on Zr-MOFs is believed to involve the coordination of the carboxylic acid of the N-protected aspartic acid to the zirconium centers, activating it for nucleophilic attack by the amino group of phenylalanine methyl ester.

Key research findings indicate that the catalytic activity of Zr-MOFs is influenced by:

Linker Functionalization: The chemical nature of the organic linkers in the MOF structure can be tailored to enhance substrate affinity and catalytic turnover.

Porosity and Active Site Accessibility: The pore size and architecture of the MOF are crucial for allowing the diffusion of reactants and products.

Water Tolerance: A significant advantage of some Zr-MOFs is their stability and activity in the presence of small amounts of water, a common byproduct of condensation reactions.

Table 1: Comparison of Heterogeneous Catalysts in Peptide Synthesis Relevant to Aspartame Precursors

| Catalyst Type | Key Features | Advantages | Challenges |

|---|---|---|---|

| Zr-based MOFs | High density of Lewis acid sites, tunable porosity, potential for water tolerance. | High activity, recyclability, potential for stereoselectivity. | Can be sensitive to certain solvents and temperatures, potential for metal leaching. |

| Solid Acid Catalysts (e.g., Sulfonated Resins) | Strong Brønsted acid sites. | Effective for esterification, commercially available, robust. | Lower activity for peptide bond formation compared to MOFs, potential for side reactions. |

Solid Acid Catalysts for Esterification:

The synthesis of L-phenylalanine methyl ester, a key raw material for aspartame, is typically achieved through esterification of L-phenylalanine with methanol. Solid acid catalysts, such as sulfonated polystyrene resins (e.g., Amberlyst-15) and zeolites, offer a heterogeneous alternative to traditional mineral acid catalysts like sulfuric acid. These solid acids provide a high concentration of acidic sites and can be easily separated from the reaction mixture, simplifying the workup process and minimizing corrosive waste streams.

Biocatalysis in Stereoselective Synthesis

The stereochemistry of aspartame is crucial for its sweet taste; only the L-L isomer is sweet. Biocatalysis, utilizing enzymes to catalyze specific reactions, offers a highly stereoselective route to the synthesis of aspartame precursors.

Thermolysin-Catalyzed Synthesis:

A well-established biocatalytic method for aspartame synthesis involves the use of the metalloprotease thermolysin. This enzyme catalyzes the condensation of N-protected L-aspartic acid (such as N-carbobenzoxy-L-aspartic acid, Z-L-Asp) and L-phenylalanine methyl ester (L-Phe-OMe) to form the protected dipeptide precursor, N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Z-APM). nih.gov

The key advantages of this enzymatic approach are:

High Stereoselectivity: Thermolysin is highly specific for the L-enantiomers of both amino acid substrates, leading to the formation of the desired L-L dipeptide with high enantiomeric excess. nih.gov

Mild Reaction Conditions: The enzymatic reaction proceeds under mild conditions of temperature and pH, minimizing side reactions such as racemization and decomposition.

Green Chemistry: Biocatalytic processes are generally considered more environmentally friendly than traditional chemical syntheses.

The proposed mechanism for the thermolysin-catalyzed synthesis of Z-APM involves the binding of the substrates to the enzyme's active site, which contains a zinc ion that plays a crucial role in catalysis. nih.gov The enzyme facilitates the formation of the peptide bond, and the resulting Z-APM, being sparingly soluble in the aqueous reaction medium, often precipitates, driving the equilibrium towards product formation. nih.gov

Table 2: Key Parameters in Thermolysin-Catalyzed Z-APM Synthesis

| Parameter | Typical Conditions/Observations | Impact on Synthesis |

|---|---|---|

| Enzyme Source | Bacillus thermoproteolyticus | Provides the thermolysin enzyme. nih.gov |

| Substrates | N-carbobenzoxy-L-aspartic acid (Z-L-Asp) and L-phenylalanine methyl ester (L-Phe-OMe) | The building blocks for the aspartame precursor. nih.gov |

| pH | Typically neutral (pH 6-8) | Optimal for enzyme activity and stability. |

| Temperature | 40-50°C | Balances reaction rate and enzyme stability. |

| Solvent | Aqueous buffer, sometimes with organic co-solvents | Influences substrate solubility and product precipitation. |

Protecting Group Chemistry in this compound Synthesis

In the chemical synthesis of aspartame, protecting groups are essential to prevent unwanted side reactions at the reactive functional groups of the amino acid precursors. The α-amino group of aspartic acid is the primary site that requires protection.

Commonly used N-protecting groups in aspartame synthesis include:

Formyl (For) Group: This is a simple and cost-effective protecting group. N-formyl-L-aspartic acid can be readily prepared and is a common intermediate in large-scale aspartame production. The formyl group is typically removed by acid hydrolysis.

Carbobenzoxy (Cbz or Z) Group: This protecting group is widely used in peptide synthesis due to its stability under various reaction conditions. peptide.com It is introduced by reacting the amino acid with benzyl (B1604629) chloroformate. The Cbz group is typically removed by catalytic hydrogenolysis (e.g., using H₂/Pd-C), which is a clean and efficient method. peptide.commasterorganicchemistry.com

Chiral Purity Control and Enantiomeric Excess Determination in Synthetic Routes

Maintaining the correct stereochemistry (L-L) is paramount in aspartame synthesis, as other stereoisomers (L-D, D-L, D-D) are not sweet and can impart a bitter taste. Therefore, stringent control of chiral purity and accurate determination of enantiomeric excess (e.e.) are critical.

Control of Chiral Purity:

Starting Material Purity: The synthesis must begin with highly pure L-aspartic acid and L-phenylalanine.

Reaction Conditions: Conditions that can cause racemization, such as high temperatures and strong bases, should be avoided, particularly during the activation and coupling steps.

Enzymatic Synthesis: As discussed earlier, the use of stereoselective enzymes like thermolysin is a highly effective method for ensuring the formation of the desired L-L isomer.

Determination of Enantiomeric Excess:

Several analytical techniques are employed to determine the enantiomeric purity of aspartame and its intermediates:

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the most common method for separating and quantifying stereoisomers. Chiral columns containing a chiral selector that interacts differently with the enantiomers are used. Examples of CSPs used for aspartame analysis include those based on crown ethers and α-chymotrypsin. semanticscholar.orgresearchgate.net

Capillary Electrophoresis (CE): This technique offers high separation efficiency and is also used for chiral analysis. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers. nih.gov

Impurity Profiling and Control from Synthetic Pathways

The synthesis of aspartame can lead to the formation of several impurities that must be identified, quantified, and controlled to ensure the quality and safety of the final product.

Major Process-Related Impurities:

β-Aspartame (β-L-aspartyl-L-phenylalanine methyl ester): This is a structural isomer of aspartame where the phenylalanine methyl ester is linked to the β-carboxyl group of aspartic acid instead of the α-carboxyl group. The formation of the β-isomer is a common side reaction in chemical synthesis, particularly when using aspartic anhydride intermediates. The ratio of α- to β-isomer can be influenced by reaction conditions such as solvent and temperature.

Diketopiperazine (DKP) (3-carboxymethyl-6-benzyl-2,5-piperazinedione): This is a cyclic dipeptide formed by the intramolecular cyclization of aspartame. nih.gov DKP formation is favored under neutral to alkaline conditions and at elevated temperatures. nih.gov Its presence is undesirable as it is not sweet and represents a degradation of the desired product.

Other Impurities: These can include unreacted starting materials, byproducts from the protection and deprotection steps, and other degradation products.

Impurity Control Strategies:

Optimization of Reaction Conditions: Careful control of pH, temperature, and reaction time can minimize the formation of β-aspartame and DKP.

Purification Techniques: Crystallization is a key step in purifying this compound and removing impurities. The different solubility properties of the α- and β-isomers can be exploited during this process.

Analytical Monitoring: In-process monitoring using techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is crucial for tracking the formation of impurities and ensuring that they are removed to acceptable levels. nih.govsciex.com

Table 3: Common Impurities in this compound Synthesis

| Impurity Name | Structure | Formation Pathway | Analytical Detection Method |

|---|---|---|---|

| β-Aspartame | Isomer of aspartame | Side reaction during peptide coupling | HPLC, LC-MS/MS |

| Diketopiperazine (DKP) | Cyclic dipeptide | Intramolecular cyclization of aspartame | HPLC, LC-MS/MS |

| L-Aspartyl-L-phenylalanine | Hydrolysis product | Hydrolysis of the methyl ester | HPLC, LC-MS/MS |

Sophisticated Analytical Characterization of Aspartame Hydrochloride

Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for the characterization of aspartame (B1666099) hydrochloride, offering non-destructive and highly detailed information on its chemical structure, conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in solution and for assessing purity. For aspartame hydrochloride, ¹H and ¹³C NMR are fundamental for confirming the primary structure by identifying the chemical environment of each hydrogen and carbon atom.

Crucially, NMR studies reveal significant conformational differences between aspartame and its hydrochloride salt. In the crystal structure of aspartame, the N-terminal L-Aspartyl group forms a six-membered ring through an intramolecular hydrogen bond between the carboxylate and the protonated amino terminus. researchgate.net However, in this compound, this group adopts a different conformation, featuring a weak intramolecular hydrogen bond between the carboxyl group and the nitrogen atom of the L-Phenylalanine residue. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can confirm such spatial proximities and hydrogen bonding patterns in solution, which are essential for understanding its interaction with taste receptors. oup.com

For purity analysis, quantitative NMR (qNMR) offers a direct method for determining the concentration of this compound against a high-purity internal standard. nih.gov The molar response of the hydrogen nucleus is uniform for all compounds, allowing for accurate quantification without the need for compound-specific calibration curves. nih.gov The presence of impurities or degradation products can be identified by characteristic signals that differ from the main compound's spectrum.

Table 1: Representative ¹H NMR Data for Aspartame Note: Chemical shifts for this compound may vary slightly due to protonation states.

| Proton Assignment | Chemical Shift (δ, ppm) |

| Phenylalanine aromatic-H | 7.3 |

| Phenylalanine α-H | 4.7 |

| Aspartic acid α-H | 4.6 |

| Methyl ester -OCH₃ | 3.7 |

| Phenylalanine β-CH₂ | 3.1 |

| Aspartic acid β-CH₂ | 2.8 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.sa These vibrations are specific to the functional groups present and their chemical environment, making these methods excellent for structural confirmation.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. These include:

O-H stretching: A broad band from the carboxylic acid group.

N-H stretching: Bands corresponding to the protonated amine (NH₃⁺) and the amide group.

C=O stretching: Distinct, strong absorption bands for the carboxylic acid, ester, and amide carbonyl groups. The amide I band is particularly sensitive to the peptide backbone conformation.

C-O stretching: Bands associated with the ester and carboxylic acid groups.

Aromatic C=C stretching: Peaks characteristic of the phenylalanine ring.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, complementing the information from IR spectroscopy. ksu.edu.sa For this compound, Raman spectra would clearly show vibrations of the phenyl ring and the C-C backbone. researchgate.net The detailed vibrational assignments, often supported by computational methods like Density Functional Theory (DFT), allow for a comprehensive understanding of the molecule's vibrational landscape. researchgate.netresearchgate.net

Table 2: Selected Vibrational Frequencies and Assignments for Aspartame Note: Frequencies for this compound will be influenced by the protonated amine and altered hydrogen bonding.

| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Vibrational Assignment |

| ~3300 | ~3300 | N-H Stretching (Amide) |

| ~3060 | ~3060 | C-H Stretching (Aromatic) |

| ~1735 | - | C=O Stretching (Ester) |

| ~1662 | ~1662 | C=O Stretching (Amide I) |

| ~1540 | - | N-H Bending (Amide II) |

| ~1213 | ~1216 | C-H In-plane Bending |

Mass spectrometry (MS) is a primary tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, allowing for the accurate determination of its molecular mass. nih.gov In positive ion mode, this compound would be expected to show a prominent ion corresponding to the protonated aspartame molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 295.13.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing a structural fingerprint. The fragmentation patterns of aspartame are well-studied and involve characteristic losses corresponding to different parts of the molecule. researchgate.netresearchgate.net The elucidation of these fragmentation pathways is crucial for confirming the identity of the compound in complex matrices and for identifying its degradation products. researchgate.netresearchgate.net

Table 3: Key Mass Spectrometry Fragments for Aspartame

| m/z (approx.) | Proposed Fragment Ion/Neutral Loss |

| 295.13 | [M+H]⁺ (Protonated Aspartame) |

| 263.10 | [M+H - CH₃OH]⁺ (Loss of methanol) |

| 180.08 | [Phe-OMe+H]⁺ (Phenylalanine methyl ester fragment) |

| 166.09 | [Asp-Phe - CO₂ - OMe]⁺ |

| 147.08 | [Phe-H]⁺ (Phenylalanine fragment) |

| 134.05 | [Asp+H]⁺ (Aspartic acid fragment) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the promotion of electrons from ground to excited states. rsc.org The UV-Vis spectrum of this compound is dominated by the electronic transitions of the phenyl group of the phenylalanine residue. researchgate.net This aromatic ring acts as a chromophore, a functional group that absorbs light in the UV-Vis region. uobabylon.edu.iq

The primary application of UV-Vis spectroscopy for this compound is quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. libretexts.org By measuring the absorbance at the wavelength of maximum absorption (λmax), typically around 257 nm for the phenyl group, the concentration of this compound in a solution can be accurately determined. nih.gov This method is widely used in quality control for quantifying the compound in various samples. nih.govresearchgate.net

Table 4: UV-Vis Absorption Data for Aspartame

| Parameter | Value | Description |

| λmax | ~257 nm | Wavelength of maximum absorbance, attributed to the π → π* transition of the aromatic ring. |

| Molar Absorptivity (ε) | Varies with solvent | A measure of how strongly the molecule absorbs light at a given wavelength. |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Since this compound possesses two chiral centers (at the α-carbons of both amino acid residues), it is optically active and thus amenable to analysis by CD spectroscopy.

CD spectroscopy is exceptionally sensitive to the secondary and tertiary structure of molecules. nih.gov While most commonly applied to large biomolecules, it can also provide valuable information on the conformation of smaller molecules like dipeptides. The CD spectrum provides a fingerprint of the molecule's three-dimensional structure in solution. Any changes in the peptide backbone conformation or the relative orientation of the chiral centers and the aromatic chromophore would result in significant changes in the CD spectrum. nih.gov This makes CD an ideal tool for studying conformational changes of this compound induced by factors such as pH, temperature, or solvent, which could influence its functional properties.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are essential for assessing purity, identifying and quantifying impurities, and analyzing degradation products.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of this compound. nih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). nih.gov

Reversed-phase HPLC (RP-HPLC) is commonly employed, typically using a non-polar stationary phase (like C18) and a polar mobile phase, such as a buffered mixture of water and acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net this compound and its potential impurities are separated based on their relative hydrophobicity. Detection is most often achieved using a UV detector set at the λmax of the phenyl chromophore (~257 nm), providing high sensitivity and selectivity. nih.gov The retention time under specific conditions is a characteristic identifier for the compound, while the peak area is used for quantification. nih.gov HPLC methods can be optimized to resolve aspartame from its degradation products, such as diketopiperazine, aspartyl-phenylalanine, and β-aspartame. researchgate.netnih.gov

Table 5: Example HPLC Conditions for Aspartame Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of phosphate (B84403) buffer (e.g., pH 3.0-4.5) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254-257 nm |

| Injection Volume | 10-20 µL |

| Approx. Retention Time | ~7 min (highly dependent on exact conditions) |

High-Performance Liquid Chromatography (HPLC) Methodologies and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of aspartame. Isocratic reversed-phase HPLC methods are commonly developed and validated to ensure accuracy, precision, and reliability. researchgate.net A typical method involves a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile. researchgate.netekb.eg Validation of these methods is performed in accordance with International Conference on Harmonization (ICH) guidelines, assessing parameters like linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

One validated method utilizes a C18 column with a mobile phase of water/acetonitrile (80:20 v/v) at a flow rate of 1 mL/min and UV detection at 208 nm. researchgate.net This method demonstrated linearity over a concentration range of 10-50 μg/mL with a correlation coefficient (r²) of 0.99801. researchgate.net The precision of HPLC methods is often evaluated by repeatability, with relative standard deviation (RSD) values typically less than 2%. ekb.eg Recovery studies are also conducted to determine the accuracy of the method. ekb.egcurresweb.com For more complex matrices, sample preparation steps such as solid-phase extraction, liquid-liquid extraction, or steam distillation may be required. youngin.com

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | C18 (e.g., Welchrom C18, 4.6 x 250 mm, 5µm) | researchgate.netekb.eg |

| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (80:20 v/v) | ekb.eg |

| Flow Rate | 1 mL/min | researchgate.netekb.eg |

| Detection Wavelength | 217 nm or 226 nm | ekb.eg |

| Linearity (r²) | >0.999 | ekb.eg |

| Precision (%RSD) | <2% | ekb.eg |

Gas Chromatography (GC) and GC-MS Applications for Volatile Components

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile compounds. chemrxiv.org While aspartame itself is not sufficiently volatile for direct GC analysis, these techniques are employed to investigate its thermal decomposition products. s-prep.com Pyrolysis GC-MS can be used to study the degradation profile of aspartame at elevated temperatures. s-prep.com For instance, when heated to 300°C, aspartame is known to decompose, yielding major products such as N-formyl-L-phenylalanine methyl ester. s-prep.com

The GC-MS system separates the volatile decomposition products in the gas chromatograph, and the mass spectrometer provides identification based on their mass-to-charge ratio. This is crucial for understanding the stability of this compound under various processing and storage conditions. The choice of the GC column, such as a HP-5MS, and the temperature program are critical parameters for achieving good separation of the degradation products. s-prep.com

| Parameter | Condition/Value | Reference |

|---|---|---|

| Technique | Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) | s-prep.com |

| Pyrolysis Temperature | 300°C | s-prep.com |

| GC Column | HP-5MS (30m X 0.25mm) | s-prep.com |

| Injector Temperature | 325°C | s-prep.com |

| Major Decomposition Product | N-formyl-L-phenylalanine methyl ester | s-prep.com |

Supercritical Fluid Chromatography (SFC) Investigations

Supercritical Fluid Chromatography (SFC) has emerged as a green analytical technique with significant advantages for pharmaceutical analysis. twistingmemoirs.comresearchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier. researchgate.net This technique offers faster separations and reduced organic solvent consumption compared to HPLC. twistingmemoirs.com SFC is particularly well-suited for the analysis of chiral compounds and can be a powerful tool for impurity profiling and stability studies. twistingmemoirs.com

While specific applications of SFC for the detailed analysis of this compound are not extensively documented in the provided context, the principles of the technique suggest its potential utility. The ability of SFC to operate at lower temperatures compared to GC makes it suitable for thermally labile compounds. twistingmemoirs.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its capabilities for sensitive and selective analysis. nih.gov

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field. nih.gov This method is particularly effective for charged molecules like this compound. Capillary Zone Electrophoresis (CZE), the most common mode of CE, has been successfully applied for the rapid and simultaneous determination of aspartame along with other artificial sweeteners. nih.govmtak.hu

A developed CZE method for sweetener analysis utilized a fused uncoated silica (B1680970) capillary with UV detection. nih.gov The background electrolyte, applied voltage, and injection parameters are optimized to achieve efficient separation in a short time, often in under a minute. nih.gov Method validation for CE includes assessment of linearity, limit of detection, precision, and recovery. nih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |

| Capillary | Fused uncoated silica | nih.gov |

| Background Electrolyte | 45 mmol L⁻¹ 2-amino-2-(hydroxymethyl)-1,3-propanediol and 15 mmol L⁻¹ benzoic acid (pH 8.4) | nih.gov |

| Voltage | -30 kV | nih.gov |

| Detection | UV at 220 nm | nih.gov |

| Separation Time | < 1 minute | nih.gov |

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This information is fundamental to understanding the physicochemical properties of a compound, including its stability, solubility, and bioavailability. rjptonline.org Both single-crystal X-ray diffraction and powder X-ray diffraction are crucial in the solid-state characterization of this compound.

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Architecture

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of the molecular structure and crystal packing of a compound. mdpi.com A study on the hydrochloride salt of aspartame revealed its crystal and molecular structure at 120 K. researchgate.net The analysis showed that this compound crystallizes in the orthorhombic space group P2(1)2(1)2(1). researchgate.net The unit cell dimensions were determined to be a = 6.768(1) Å, b = 9.796(1) Å, and c = 26.520(3) Å. researchgate.net

The crystal structure revealed that the N-terminal L-Asp group adopts a different conformation compared to aspartame itself, with a weak intramolecular hydrogen bond between the carboxyl group and the nitrogen atom of the L-Phe residue. researchgate.net The L-Phe methyl ester moiety, however, is structurally similar in both the hydrochloride salt and the free base. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2(1)2(1)2(1) | researchgate.net |

| a (Å) | 6.768(1) | researchgate.net |

| b (Å) | 9.796(1) | researchgate.net |

| c (Å) | 26.520(3) | researchgate.net |

| Temperature (K) | 120 | researchgate.net |

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. nih.gov It is widely used in the pharmaceutical industry to identify crystalline phases, investigate polymorphism, and quantify amorphous content. rigaku.comuny.ac.id Polymorphism, the ability of a substance to exist in more than one crystalline form, can significantly impact the properties of a drug substance. rigaku.com PXRD patterns are unique to each crystalline form and serve as a fingerprint for identification. rigaku.com

PXRD is also employed to study the solid-state stability of compounds like aspartame, including its hydration and dehydration behavior. researchgate.netnih.gov For instance, variable temperature PXRD can be used to monitor solid-state reactions, such as the conversion of aspartame hemihydrate to its anhydrous form upon heating. nih.gov Furthermore, PXRD can be used to detect and quantify the amount of amorphous content within a crystalline sample, which is critical as amorphous forms can have different stability and dissolution properties. americanpharmaceuticalreview.com The presence of a broad "halo" in the diffractogram is indicative of amorphous material. americanpharmaceuticalreview.com

Advanced Titrimetric and Electrochemical Methods

Advanced titrimetric and electrochemical methods are pivotal in the comprehensive characterization of ionizable pharmaceutical compounds like this compound. These techniques provide critical data on acid-base properties, redox activity, and interaction with metal ions, which are fundamental to understanding its chemical behavior.

Potentiometric Titration for Acid-Base Characterization

Potentiometric titration is a highly accurate analytical method used to determine the concentration of an acidic or basic substance. For this compound, this technique is essential for quantifying the compound and characterizing its acid-base equilibria in solution. The molecule contains two ionizable functional groups: a carboxylic acid and an amino group, which become protonated in the hydrochloride salt form.

The titration involves monitoring the potential of a suitable indicator electrode, such as a glass pH electrode, against a reference electrode as a titrant (typically a strong base like NaOH) is added incrementally. The resulting titration curve, a plot of potential or pH versus the volume of titrant added, exhibits distinct inflection points corresponding to the neutralization of the acidic protons.

The pKa values, which represent the dissociation constants of the ionizable groups, can be determined from this curve. For aspartame, the pKa values have been potentiometrically measured as approximately 3.19 for the carboxylic acid group and 7.87 for the amino group. researchgate.net These values are crucial for understanding the pH-dependent stability and degradation pathways of the molecule in aqueous solutions. researchgate.net The method's precision allows for its use in assays of active pharmaceutical ingredients (APIs) and intermediates. americanpharmaceuticalreview.com

Table 1: Potentiometrically Determined pKa Values for Aspartame This table is interactive. You can sort and filter the data.

| Ionizable Group | pKa Value |

|---|---|

| Carboxylic Acid | 3.19 |

| Amino Group | 7.87 |

Data sourced from potentiometric measurements of aspartame, which are structurally relevant for this compound. researchgate.net

Voltammetric Techniques for Redox Behavior and Metal Complexation

Voltammetric methods are electrochemical techniques that measure the current response of an electroactive substance to an applied potential. These methods are valuable for investigating the redox (reduction-oxidation) behavior of this compound and its potential to form complexes with metal ions.

Differential Pulse Voltammetry (DPV) has been successfully employed for the determination of aspartame. researchgate.net In one study, an anodically pretreated boron-doped diamond (AP-BDD) electrode was used, which demonstrated a well-defined oxidation peak for aspartame. researchgate.net The separation of oxidation peak potentials allows for simultaneous determination with other substances, highlighting the technique's selectivity. researchgate.net The redox process provides insight into the molecule's susceptibility to oxidation, a key factor in its stability and compatibility with other compounds.

The detection limits achieved through these methods are typically in the micromolar range, demonstrating high sensitivity. researchgate.net The ability of the dipeptide structure to coordinate with metal ions can also be investigated using voltammetry, as complexation often shifts the redox potentials or introduces new electrochemical signals.

Table 2: Voltammetric Parameters for Aspartame Determination This table is interactive. You can sort and filter the data.

| Technique | Electrode | Supporting Electrolyte | Detection Limit (µmol L⁻¹) |

|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Anodically Pretreated Boron-Doped Diamond (AP-BDD) | 0.30 mol L⁻¹ H₂SO₄ | 1.60 |

Data from a study on the simultaneous determination of aspartame and acesulfame-K. researchgate.net

Thermal Analysis Techniques Applied to this compound Chemical Transformations

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable information about its thermal stability, decomposition pathways, and thermodynamic properties.

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Product Formation

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. TGA is instrumental in determining the thermal stability and decomposition profile of this compound.

A typical TGA curve for aspartame shows several mass loss stages. mdpi.comnih.gov An initial mass loss at lower temperatures (e.g., 65-100°C) is generally attributed to the loss of absorbed or bound water. mdpi.com The major decomposition stage for aspartame occurs at higher temperatures (e.g., 150-200°C), which corresponds to the intramolecular cyclization of the molecule. nih.gov This process involves the loss of methanol to form the primary degradation product, 3-(carboxymethyl)-6-benzyl-2,5-diketopiperazine (DKP). researchgate.netmdpi.comnih.gov Subsequent mass loss at even higher temperatures indicates the further degradation of DKP. mdpi.comnetzsch.com

By conducting TGA at multiple heating rates, kinetic parameters such as the activation energy (Ea) of the decomposition process can be calculated using models like the Flynn-Wall-Ozawa (FWO) method. nih.govresearchgate.net For the dehydration process of aspartame hemihydrate, an activation energy of approximately 218 kJ/mol has been reported. nih.govresearchgate.net This kinetic data is essential for predicting the thermal lifetime and stability of the compound.

Table 3: TGA Decomposition Stages of Aspartame This table is interactive. You can sort and filter the data.

| Temperature Range (°C) | Mass Loss (%) | Attributed Process |

|---|---|---|

| 30 - 150 | ~3.2 | Dehydration (loss of absorbed and hydration water) |

| 150 - 200 | ~13.2 | Intramolecular cyclization (loss of methanol, DKP formation) |

| > 200 | Variable | Decomposition of DKP |

Data is for aspartame hemihydrate, which serves as a model for the thermal behavior of the core aspartame structure. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) for Enthalpic and Entropic Analyses of Transformations

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nlnih.gov DSC is used to detect physical and chemical transformations that involve a change in enthalpy, such as melting, crystallization, and decomposition.

The DSC thermogram of aspartame reveals a series of endothermic and exothermic events. nih.gov Endothermic peaks are typically observed for the evaporation of water, the formation of diketopiperazine (DKP) via intramolecular cyclization, and the melting of the formed DKP. nih.govresearchgate.net For instance, events have been noted around 173°C (DKP formation) and 232-248°C (melting of DKP). mdpi.comnih.govnetzsch.com An exothermic peak may also be present, which can be attributed to the crystallization of amorphous aspartame that forms upon dehydration. nih.govresearchgate.net

The area under a DSC peak is directly proportional to the enthalpy change (ΔH) associated with the transition. nih.gov This allows for the quantitative determination of the energy absorbed or released during these transformations. These enthalpic and entropic data are fundamental thermodynamic parameters that characterize the stability and transformation energetics of this compound.

Table 4: DSC Thermal Events for Aspartame This table is interactive. You can sort and filter the data.

| Peak Temperature (°C) | Transition Type | Description |

|---|---|---|

| ~111 | Endothermic | Dehydration of hemihydrate |

| ~122 | Exothermic | Crystallization of amorphous aspartame |

| ~173 | Endothermic | DKP formation via intramolecular cyclization |

| ~232-248 | Endothermic | Melting of formed DKP |

Data is for aspartame hemihydrate, illustrating the characteristic thermal transitions. nih.govnetzsch.com

Chemical Stability, Degradation Pathways, and Reaction Kinetics of Aspartame Hydrochloride

Hydrolytic Degradation Mechanisms of Aspartame (B1666099) Hydrochloride

The presence of moisture is a critical factor in the stability of aspartame and its hydrochloride salt, initiating hydrolytic reactions that lead to a loss of its characteristic sweetness. nih.gov These reactions involve the cleavage of the methyl ester bond and the central peptide bond, as well as intramolecular cyclization.

The rate of hydrolytic degradation of aspartame hydrochloride in aqueous solutions is profoundly influenced by pH. The degradation generally follows pseudo-first-order kinetics. researchgate.net The relationship between pH and the degradation rate constant generates a characteristic U-shaped profile, indicating maximum stability in the acidic pH range. researchgate.net

Aspartame is most stable in solutions with a pH between 3.5 and 5. researchgate.net Maximum stability is frequently reported at approximately pH 4.3, where its half-life at room temperature can be nearly 300 days. nih.govresearchgate.net Outside of this optimal range, both acid- and base-catalyzed hydrolysis reactions accelerate the degradation process significantly. researchgate.net For instance, at pH 7, the half-life shortens to only a few days. researchgate.net The degradation rate is also influenced by the type and concentration of buffer salts present in the solution, with higher buffer concentrations generally increasing the rate of loss. researchgate.net

The activation energy for the degradation of aspartame varies with pH and moisture content, with reported values ranging from 14 to 36 kcal/mole. researchgate.net This variance underscores the different mechanisms and transition states involved in acid- versus base-catalyzed degradation pathways.

Interactive Data Table: pH-Dependent Stability of Aspartame

| pH Value | Relative Stability | Half-Life (Approximate at 25°C) | Primary Degradation Catalyst |

| < 3 | Decreasing | Days to Weeks | Acid-catalyzed hydrolysis |

| 3.5 - 5.0 | Maximum | > 200 days | Minimal catalysis |

| 6.0 - 7.0 | Decreasing | Days | Base-catalyzed hydrolysis & cyclization |

| > 7.0 | Minimum | Hours to Days | Base-catalyzed hydrolysis & cyclization |

From a chemical kinetics standpoint, the hydrolysis of this compound can be catalyzed by certain proteases. The specificity of these enzymes dictates their ability to act on the substrate. For example, α-chymotrypsin is a serine protease that selectively catalyzes the hydrolysis of peptide bonds on the C-terminal side of aromatic amino acids, including phenylalanine. sigmaaldrich.com Since aspartame is an aspartyl-phenylalanine methyl ester, the amide linkage is a target for chymotrypsin-catalyzed hydrolysis.

The kinetics of such enzymatic reactions are typically described by the Michaelis-Menten model. The catalytic mechanism for serine proteases like chymotrypsin (B1334515) involves a two-step process: a rapid acylation step to form an acyl-enzyme intermediate, followed by a slower, rate-limiting deacylation step where water attacks the intermediate to release the cleaved peptide and regenerate the free enzyme. rsc.org

The optimal conditions for α-chymotrypsin activity are a pH of approximately 7.8 and a temperature of 50°C. sigmaaldrich.com The rate of hydrolysis would be dependent on substrate concentration, enzyme concentration, and environmental factors. While the industrial use of enzymes like thermolysin focuses on the synthesis of aspartame's precursor, the principles of enzyme kinetics suggest that proteases with specificity for phenylalanine linkages can effectively catalyze its hydrolytic breakdown. acs.orgnih.gov Studies on the interaction between aspartame stereoisomers and immobilized α-chymotrypsin confirm that the aspartyl-phenylalanine amide linkage is a key factor in the binding to the enzyme's active site. nih.gov

The hydrolytic degradation of this compound yields several key products, with their relative concentrations being highly dependent on the pH of the solution. researchgate.net The two primary degradation pathways are the hydrolysis of the methyl ester and the intramolecular cyclization to form a diketopiperazine derivative.

The main decomposition products identified are α-aspartyl-phenylalanine (α-AP) and 5-benzyl-3,6-dioxo-2-piperazineacetic acid, commonly known as diketopiperazine (DKP). nih.govresearchgate.net The formation of these products is pH-dependent: as the pH increases, the concentration of DKP tends to increase while the concentration of α-AP decreases. researchgate.net

Under acidic conditions (pH < 5.2): The primary degradation pathway is the hydrolysis of the peptide bond, leading to the formation of its constituent amino acids. Products identified in this range include α-aspartylphenylalanine (α-AP), phenylalanine methyl ester (PME), β-aspartame, and β-aspartylphenylalanine. researchgate.net

Under neutral to alkaline conditions (pH > 5.2): Intramolecular cyclization becomes the dominant degradation pathway. The amino group of the aspartic acid moiety attacks the carbonyl carbon of the phenylalanine methyl ester, leading to the formation of DKP and the elimination of methanol (B129727). nih.govresearchgate.net

Under strongly alkaline conditions (e.g., pH 12): Hydrolysis of the methyl ester is the favored reaction, resulting in α-aspartyl-phenylalanine as the major degradation product.

Interactive Data Table: Major Hydrolytic Degradation Products of this compound

| Degradation Product | Chemical Name | Formation Conditions (pH) |

| DKP | 5-benzyl-3,6-dioxo-2-piperazineacetic acid | Favored at neutral to alkaline pH (>5.2) |

| α-AP | α-L-Aspartyl-L-phenylalanine | Favored at strongly alkaline pH; also formed at acidic pH |

| PME | L-Phenylalanine methyl ester | Formed under acidic conditions (<5.2) |

| β-Aspartame | β-L-Aspartyl-L-phenylalanine methyl ester | Formed under acidic conditions (<5.2) |

| β-AP | β-L-Aspartyl-L-phenylalanine | Formed under acidic conditions (<5.2) |

| Methanol | Methanol | Byproduct of DKP formation and ester hydrolysis |

Thermal Degradation Processes of this compound

Elevated temperatures can induce the degradation of this compound, even in a dry state, through pyrolysis. This makes it generally unsuitable for applications involving high heat, such as baking. researchgate.net

The thermal decomposition of this compound occurs in a series of steps that can be characterized using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Dehydration: The initial mass loss observed at temperatures between 25°C and approximately 128°C is attributed to the release of absorbed and hydration water. nih.gov

Methanol Elimination and Cyclization: A significant degradation event occurs at temperatures around 173-187°C. nih.gov This step involves the intramolecular cyclization of the molecule, which leads to the elimination of methanol and the formation of the more stable diketopiperazine (DKP) ring structure. nih.gov

Melting of DKP: The DKP formed in the previous step typically melts at a higher temperature, observed as an endothermic event around 232-248°C. nih.gov

Further Decomposition: At higher temperatures, typically above 300°C, the diketopiperazine structure undergoes further decomposition. nih.gov The gaseous products released during this final stage of pyrolysis have been identified as carbon dioxide and ammonia. nih.gov

The kinetics of thermal degradation can be modeled to predict the stability of this compound under various temperature conditions. Studies conducted in the temperature range of 70–100°C in aqueous solutions have shown that the degradation follows first-order rate constants. researchgate.net

The activation energy (Ea) is a key parameter in these kinetic models. For thermal degradation in solution, activation energies have been reported in the range of 14–20 kcal/mole. researchgate.net For the degradation in low to intermediate moisture systems, the activation energy has been found to be between 23 and 36 kcal/mole. researchgate.net Isothermal thermogravimetry has been employed to study the kinetics of thermal decomposition, allowing for the calculation of kinetic parameters that describe the rate of mass loss as a function of temperature. letstalkacademy.com These models are essential for predicting the shelf-life and stability of products containing the compound when subjected to thermal processing.

Photolytic Degradation of this compound

While specific studies on the photolytic degradation of this compound are limited, research on its parent compound, aspartame, provides significant insights into its behavior upon exposure to light. Light illumination has been shown to significantly accelerate the degradation of aspartame in aqueous solutions. fao.org The rate of this degradation is influenced by the intensity of the light, with higher intensities leading to greater degradation. fao.org

The photodecomposition rate of aspartame is also dependent on the pH of the solution. The fastest degradation has been observed at a neutral pH of 7.0, followed by pH 4.0 and pH 6.0. fao.org The presence of certain substances can also act as photosensitizers, significantly accelerating the decomposition of aspartame. For instance, ingredients commonly found in soft drinks can act as photosensitizers, leading to a degradation rate up to tenfold faster than in buffered solutions. nih.gov Riboflavin and methylene (B1212753) blue have also been identified as effective photosensitizers at pH 7. fao.org

Wavelength-Dependent Photoreactivity and Quantum Yields

Identification of Photodegradation Products

The photolytic transformation of aspartame results in the formation of several degradation products. Qualitative analysis of aspartame's photodegradation under simulated sunlight has revealed the formation of six phototransformation products, including three that had not been previously described. nih.gov Some of these identified photoproducts, including novel phenolic derivatives, may be more harmful than the parent compound. nih.gov

While a comprehensive list of all photolytic degradation products of this compound is not available, studies on aspartame have identified several key degradants. The primary degradation products of aspartame in various conditions include 5-benzyl-3,6-dioxo-2-piperazineacetic acid (diketopiperazine, DKP), aspartyl-phenylalanine, and phenylalanine. nih.gov Under acidic conditions (pH 2 to 6), L-phenylalanine methyl ester is a major degradation product. thaiscience.info At neutral to basic pH (pH 7 to 10), diketopiperazine is the most pronounced degradation product, while at a highly basic pH of 12, L-aspartyl-phenylalanine is the major product detected. thaiscience.info

Oxidative and Reductive Degradation of this compound

The susceptibility of this compound to oxidative and reductive processes is another important aspect of its chemical stability.

Oxidative Stress Inducers and Reaction Mechanisms

Aspartame has been shown to induce oxidative stress in biological systems. nih.gov This occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms. nih.gov ROS, such as hydroxyl radicals and superoxide (B77818) anions, can cause damage to cellular components. nih.gov The metabolism of aspartame to phenylalanine, aspartic acid, and methanol is a key aspect of its biological activity. caymanchem.com

The oxidation of aspartame by diperiodatocuprate(III) (DPC) in an aqueous alkaline medium has been studied, revealing a 1:6 stoichiometry between aspartame and DPC. researchgate.net The reaction kinetics are complex, with the reaction order being less than one with respect to both the hydroxide (B78521) ion and aspartame concentrations, and a first-order dependence on the catalyst, Ru(III), and DPC. researchgate.net

Reductive Pathways and Product Analysis

Information specifically detailing the reductive degradation pathways and resulting products of this compound is scarce in the scientific literature. General degradation of aspartame involves hydrolysis of the ester and amide bonds. pearson.com

Influence of Chemical Environment on Stability (e.g., presence of other chemical species, solvents, ionic strength)

The chemical environment surrounding this compound plays a crucial role in its stability. The decomposition of this compound is influenced by pH and temperature. researchgate.net The main decomposition products in aqueous solutions are α-aspartyl-phenylalanine and diketopiperazine. researchgate.net The concentration of diketopiperazine increases with increasing pH, while the concentration of aspartyl-phenylalanine decreases. researchgate.net The optimal pH for the stability of this compound is in the range of 2.5 to 4.5. researchgate.net

The presence of other chemical species can also affect stability. An addition of citric acid impacts stability in a manner corresponding to the resulting shift in pH. researchgate.net Higher concentrations of sucrose (B13894) have been found to have a favorable effect on the stability of this compound. researchgate.net

The type of solvent also influences degradation. The degradation rate of aspartame increases as the dielectric constant of the solvent mixture (water:methanol, water:ethanol, and water:glycerine) decreases. nih.gov Therefore, replacing water with solvents of a lower dielectric constant does not enhance the stability of aspartame in aqueous solutions. nih.gov

Interestingly, the ionic strength of the solution, within the tested ranges, did not appear to significantly affect the stability of this compound. researchgate.net

Chemical Reactivity and Derivatization of Aspartame Hydrochloride

Nucleophilic and Electrophilic Reactivity of Aspartame (B1666099) Hydrochloride

The chemical structure of aspartame hydrochloride dictates its reactivity towards both nucleophiles and electrophiles. The protonated amine group and the carboxylic acid group are key centers of reactivity. The lone pair of electrons on the nitrogen atom of the free amine (in the non-salt form) and the oxygen atoms of the carboxyl and ester groups allow the molecule to act as a nucleophile. masterorganicchemistry.com Conversely, the carbonyl carbons of the ester, amide, and carboxylic acid moieties are electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comaccessscience.com

Esterification and Amidation Reactions of this compound

The carboxylic acid and methyl ester groups of this compound are susceptible to esterification and amidation reactions, respectively. The free carboxylic acid group of the aspartyl residue can undergo esterification with various alcohols under acidic catalysis. Conversely, the methyl ester of the phenylalanine residue can be hydrolyzed under acidic or basic conditions, a reaction that represents the reverse of esterification. pearson.comoit.edu

Transesterification of the methyl ester is also a notable reaction. For instance, dipeptide alkyl esters can be converted to the corresponding methyl ester by a gentle transesterification in anhydrous methanol (B129727) in the presence of an alkali metal alcoholate catalyst, such as sodium methanolate. google.com This process is crucial in certain synthetic routes for aspartame. google.com

Cyclization Reactions and Intramolecular Rearrangements (e.g., diketopiperazine formation)

One of the most significant intramolecular reactions of aspartame is its cyclization to form a diketopiperazine (DKP), specifically 3-benzyl-6-carboxymethyl-2,5-diketopiperazine. nih.govgoogle.com This reaction involves the intramolecular aminolysis of the methyl ester by the terminal amino group, resulting in the elimination of methanol and the formation of a stable six-membered ring.

This cyclization is favored under neutral and alkaline conditions, as well as upon heating. nih.govnih.gov For example, the cyclization of aspartame has been studied in organic solvents like dimethylsulfoxide (DMSO) at elevated temperatures (e.g., 80 °C), yielding the diketopiperazine in high yield. nih.govresearchgate.net The formation of DKP is a primary degradation pathway for aspartame in aqueous solutions, particularly in the pH range where the free amino group is more nucleophilic. nih.gov The stability of aspartame in aqueous solution is greatest at a pH of approximately 4.3. nih.govacs.org

Under mildly acidic and neutral pH conditions, in addition to diketopiperazine formation, the formation of the β-isomer of aspartame (β-L-aspartyl-L-phenylalanine methyl ester) can also occur. studylib.net

Metal Ion Complexation Studies with this compound (Purely Chemical Complexation and Coordination Chemistry)

Aspartame, with its multiple potential donor atoms (the carboxylate oxygen, the amine nitrogen, and the amide oxygen and nitrogen), can act as a ligand to form complexes with various metal ions. The hydrochloride salt form can influence the protonation state of these donor sites and thus the complexation behavior.

Studies have investigated the complexation of aspartame with divalent metal ions such as Cu(II), Ni(II), and Zn(II). nih.govresearchgate.net The stoichiometry of these complexes in aqueous medium is often found to be 1:2 (metal:ligand). nih.govresearchgate.net The stability of these complexes can be quantified by their stability constants (log β).

Potentiometric pH titration is a common method used to determine the stability constants of metal complexes. scirp.org For ternary complexes involving Zn(II), aspartame, and another ligand like an amino acid, stability constants have also been determined. The relative stabilities of these ternary complexes can be compared to the corresponding binary complexes.

| Metal Ion | Stoichiometry (Metal:Ligand) | log β | Reference |

|---|---|---|---|

| Ni(II) | 1:2 | 6.52 | nih.govresearchgate.net |

| Zn(II) | 1:2 | 3.70 | nih.govresearchgate.net |

| Zn(II) (with Phenylalanine) | 1:1:1 | 8.74 |

Spectroscopic techniques such as UV-Vis spectroscopy and electrochemical methods like voltammetry are employed to study the coordination modes of metal-aspartame complexes. nih.govresearchgate.netresearchgate.net Electronic spectra can help determine the stoichiometry of the complexes in solution. nih.govresearchgate.net

Electrochemical studies have shown that the presence of aspartame influences the reduction potentials of metal ions. For example, the Ni(II)-aspartame complex is reduced at a more positive potential than hydrated Ni(II) ions. nih.govresearchgate.net In the case of Cu(II), the reduction can occur in stages, and with increasing aspartame concentration, a Cu(II)L₂ complex is formed that reduces in a single stage. nih.govresearchgate.net These electrochemical behaviors provide insights into the nature of the metal-ligand interactions. nih.gov

Polymerization and Oligomerization Tendencies of this compound

Aspartame itself does not typically undergo direct polymerization. However, derivatives of aspartame, particularly its cyclized form, diketopiperazine, can be utilized as monomers for the synthesis of polymers. An aspartame-based AB-type diketopiperazine monomer has been synthesized and used in the polycondensation of high molecular weight homo-polyamides. nih.govresearchgate.net

The process involves the synthesis of the diketopiperazine from aspartame, followed by its polymerization to form polyamides. researchgate.net These polymers, derived from a renewable resource like aspartame, can exhibit interesting properties such as self-assembly into various morphologies depending on the solvent system. nih.govresearchgate.net The rigid structure of the diketopiperazine unit can impart high heat resistance to the resulting polymers. researchgate.net

Synthesis of Novel this compound Derivatives for Chemical Probing and Characterization

The development of novel chemical probes derived from bioactive molecules is a cornerstone of chemical biology, enabling the precise investigation of molecular interactions and biological functions. In the context of aspartame, the synthesis of derivatives is crucial for elucidating its interaction with the sweet taste receptor, a heterodimeric G protein-coupled receptor comprised of T1R2 and T1R3 subunits. Photoaffinity labeling, in particular, stands out as a powerful technique for covalently tagging binding sites, thereby providing direct evidence of ligand-receptor interactions. This section details the synthesis of a photoreactive aspartame derivative designed for such chemical probing studies.

The strategy involves incorporating a photophore—a small, photoactivatable functional group—into the aspartame structure. The trifluoromethylphenyldiazirine group is an ideal photophore due to its small size, which minimizes steric hindrance, and its ability to form a highly reactive carbene upon UV irradiation, leading to efficient covalent bond formation with nearby amino acid residues in the binding pocket of the receptor.

Research has shown that substitutions on the phenylalanine aromatic ring of aspartame significantly affect its sweetness. While modifications at the 4-position tend to diminish or abolish the sweet taste, substitutions at the 2- and 3-positions are better tolerated. scispace.com To create an effective chemical probe that retains biological activity, a derivative was synthesized featuring a 2-methoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl] substituent on the phenylalanine moiety. This design preserves the essential structural features required for receptor binding and activation.

The multi-step synthesis of this novel photoreactive aspartame derivative, L-α-Aspartyl-{2-methoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]}-L-phenylalanine methyl ester, is outlined below. The process begins with the preparation of the modified phenylalanine analog, which is then coupled with a protected aspartic acid unit, followed by deprotection to yield the final compound, which can be converted to its hydrochloride salt for enhanced stability and solubility.

The synthetic pathway, as detailed by Sakurai et al. (2014), involves a series of carefully controlled reactions to build the complex molecule. researchgate.netresearchgate.net The key steps include the formylation of the diazirine-substituted benzene (B151609) ring, reduction to an alcohol, conversion to a bromide, and subsequent asymmetric alkylation to introduce the amino acid backbone. This is followed by esterification and peptide coupling with a protected aspartic acid derivative. The final step involves the removal of the protecting groups to yield the photoreactive aspartame analog.

The characterization of the final compound and its intermediates is performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm their chemical structures and purity. The retention of biological activity is a critical aspect of the probe's design, and sensory evaluation has indicated that the synthesized derivative maintains a sweet potency comparable to sucrose (B13894), validating its utility for probing the sweet taste receptor. researchgate.net

Research Findings: Synthesis and Characterization

The table below summarizes the key stages and intermediates in the synthesis of the photoreactive aspartame derivative.

| Step | Intermediate/Product | Synthetic Transformation | Reagents and Conditions |

| 1 | 2-Methoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | Formylation of the aromatic ring | Cl₂CHOMe, TiCl₄, 0 °C, 1 h |

| 2 | {2-Methoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol | Reduction of aldehyde to alcohol | NaBH₄, EtOH, rt, 4 h |

| 3 | 1-(Bromomethyl)-2-methoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene | Conversion of alcohol to bromide | CBr₄, Ph₃P, CH₂Cl₂, rt, 4 h |

| 4 | Protected Photoreactive Phenylalanine Analog | Asymmetric alkylation | Phosphazene base BTPP, chiral phase-transfer catalyst, CH₂Cl₂, -78 °C, 8 h |

| 5 | Photoreactive Phenylalanine Methyl Ester | Esterification and Deprotection | 1. TFA, 0 °C, 2 h; 2. SOCl₂, MeOH, rt, 8 h |

| 6 | Protected Dipeptide | Peptide coupling | N-Boc-L-Asp(OtBu)OSu, (i-Pr)₂NEt, THF, rt, 8 h |

| 7 | Photoreactive Aspartame Derivative | Final Deprotection | TFA, 0 °C, 3 h |

This systematic approach provides a robust framework for generating sophisticated molecular tools. The successful synthesis of this diazirine-containing aspartame derivative offers a valuable probe for detailed structural and functional studies of the sweet taste receptor, paving the way for a deeper understanding of the molecular basis of taste perception.

Computational Chemistry and Molecular Modeling of Aspartame Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the structure and reactivity of Aspartame (B1666099) Hydrochloride. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) has become a standard and versatile method in quantum chemistry for studying pharmaceutical molecules. sphinxsai.comnih.gov It calculates molecular properties based on the determination of the molecule's electron density, offering a balance between computational cost and accuracy. longdom.org For Aspartame Hydrochloride, DFT calculations can elucidate a range of molecular properties.

DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are frequently used to optimize the molecular geometry, i.e., to find the most stable arrangement of atoms in the molecule. sphinxsai.com Starting from an initial geometry, such as one derived from X-ray crystallography data for this compound dihydrate, the DFT calculation iteratively adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. nih.govresearchgate.net

These optimized geometries provide key structural parameters. For the related molecule aspartame, DFT calculations have been used to determine bond lengths such as C-C, C-H, C-N, and C-O. sphinxsai.com Similar calculations for this compound would reveal how protonation at the N-terminus affects the geometry of the L-Asp group and its interaction with the L-Phe methyl ester moiety. nih.gov

Beyond geometry, DFT is used to calculate critical molecular-level descriptors that help predict reactivity. nih.gov These include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Atomic Charge Distributions: This reveals the distribution of electrons across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution from the perspective of an approaching reactant, visually identifying regions prone to electrophilic and nucleophilic attack. sphinxsai.com

These parameters, derived from DFT, are essential for understanding the molecule's interaction with other molecules, such as receptors or reactants in a chemical transformation. nih.govmdpi.com

Table 1: Representative Molecular Properties of Aspartame Derivable from DFT Calculations This table is illustrative of the types of data generated by DFT calculations, based on studies of the parent aspartame molecule.

| Property | Typical Calculated Value (Example) | Significance |

| HOMO Energy | -0.25 eV | Relates to electron-donating ability |

| LUMO Energy | -0.02 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 0.23 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule |

Note: The exact values for this compound would require a specific DFT calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations, converging towards the exact solution of the Schrödinger equation as the level of theory and basis set size increase.

While computationally more demanding than DFT, ab initio methods are employed when very high accuracy is required for specific properties, such as reaction energy barriers or fine details of electronic structure. For a molecule like this compound, high-accuracy ab initio calculations could be used to:

Benchmark the results obtained from more computationally efficient DFT methods.

Calculate highly accurate interaction energies with solvent molecules or biological receptors.

Investigate excited electronic states, which is important for understanding the molecule's response to UV-Vis light.

The choice of method involves a trade-off between accuracy and computational expense. For a molecule of this size, methods like MP2 would be feasible for single-point energy calculations on a DFT-optimized geometry to obtain a more refined electronic energy.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Studies

Aspartame and its salts are highly flexible molecules, and their 3D shape is crucial for their biological function. nih.gov Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the conformational flexibility and solvation of this compound. nih.gov